

Spectroscopic Analysis of Cyclobutanecarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclobutanecarboxaldehyde**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cyclobutanecarboxaldehyde**.

Table 1: ^1H NMR Spectroscopic Data of Cyclobutanecarboxaldehyde

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
9.78	d	2.9	1H	H-1 (Aldehyde)
3.25	p	8.3	1H	H-2
2.29 - 2.16	m	2H	H-3	
2.12 - 2.00	m	2H	H-4	
1.96 - 1.83	m	2H	H-5	

Table 2: ^{13}C NMR Spectroscopic Data of Cyclobutanecarboxaldehyde

Chemical Shift (δ) [ppm]	Assignment
203.8	C=O (Aldehyde)
53.6	C-2
24.5	C-3, C-5
18.0	C-4

Table 3: IR Spectroscopic Data of Cyclobutanecarboxaldehyde

Wavenumber (cm^{-1})	Intensity	Assignment
2980 - 2860	Strong	C-H stretch (alkane)
2820, 2720	Medium	C-H stretch (aldehyde)
1730	Strong	C=O stretch (aldehyde)
1450	Medium	CH_2 bend

Table 4: Mass Spectrometry Data of Cyclobutanecarboxaldehyde

m/z	Relative Intensity (%)	Proposed Fragment
84	25	[M] ⁺ (Molecular Ion)
56	100	[M - CO] ⁺
55	80	[M - CHO] ⁺
41	75	[C ₃ H ₅] ⁺
29	40	[CHO] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of **cyclobutanecarboxaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration are determined. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

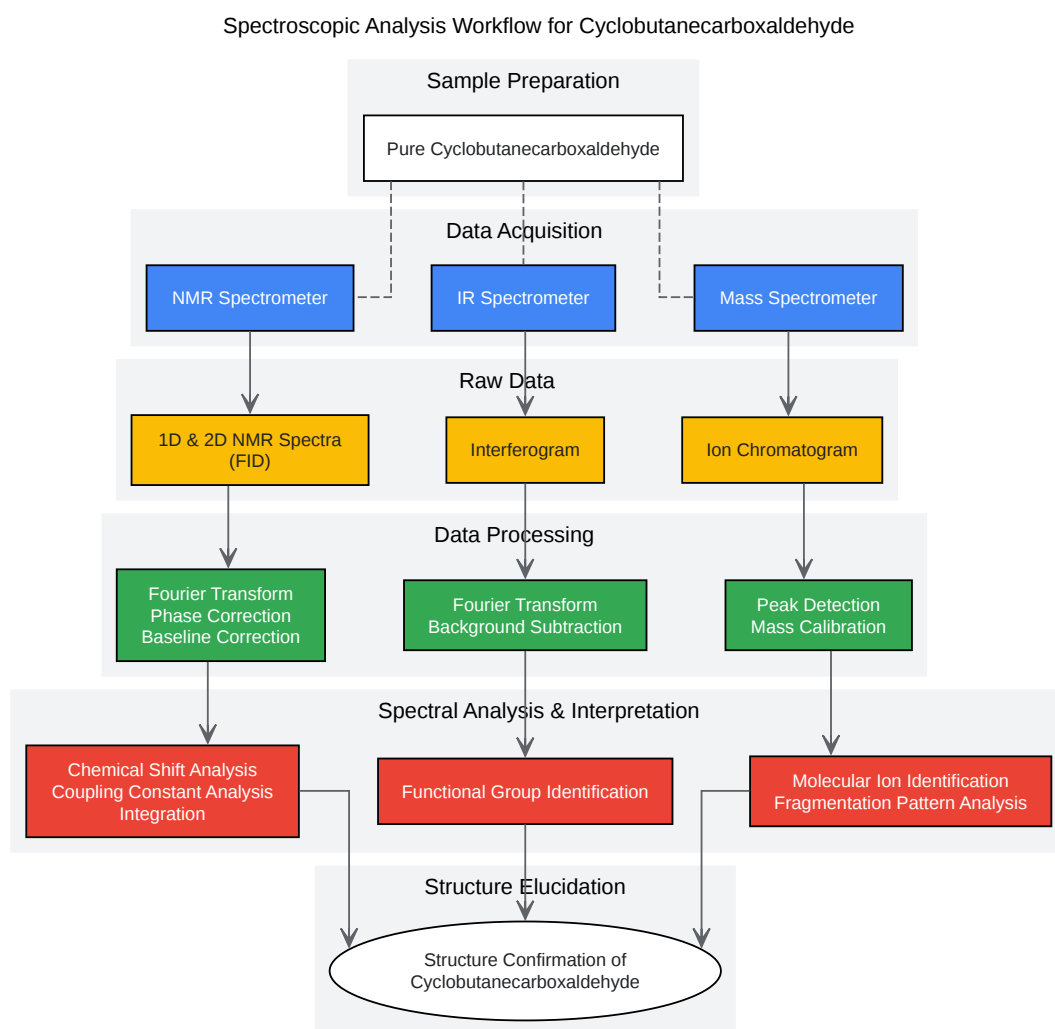
The IR spectrum of liquid **cyclobutanecarboxaldehyde** is typically obtained as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range, typically 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion is plotted against its m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **cyclobutanecarboxaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com